KKI-5 acetate(97145-43-2 free base)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KKI-5 acetate (97145-43-2 free base) is a serine protease inhibitor that specifically inhibits kallikrein and plasmin. This compound has shown potential anticancer chemotherapeutic benefits and may also be used as a treatment for angioedema .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KKI-5 acetate involves the preparation of a peptide corresponding to the amino acid sequence 386-391 of bovine kininogen-1, which includes the kallikrein proteolytic site at amino acids 388-389 . The synthetic process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of KKI-5 acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques, such as preparative HPLC, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
KKI-5 acetate primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, depending on the functional groups present in the peptide sequence .
Common Reagents and Conditions
Peptide Bond Formation: Common reagents include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Hydrolysis: Acidic or basic conditions can be used to hydrolyze peptide bonds.
Oxidation: Reagents like hydrogen peroxide or performic acid can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Major Products
The major products formed from these reactions include the desired peptide sequence, along with potential side products such as truncated peptides or peptides with modified side chains .
Scientific Research Applications
KKI-5 acetate has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition.
Biology: Investigated for its role in inhibiting proteases involved in various physiological processes.
Medicine: Explored for its potential as an anticancer agent and treatment for angioedema.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
KKI-5 acetate exerts its effects by binding to the active site of serine proteases, specifically kallikrein and plasmin. This binding inhibits the proteolytic activity of these enzymes, preventing the cleavage of their respective substrates. The inhibition of kallikrein and plasmin can lead to reduced inflammation and tumor cell invasion .
Comparison with Similar Compounds
Similar Compounds
Sivelestat sodium tetrahydrate: Another serine protease inhibitor that targets neutrophil elastase.
Alvelestat: Inhibits neutrophil elastase and is being investigated for its potential in treating chronic obstructive pulmonary disease (COPD).
PMSF (phenylmethylsulfonyl fluoride): A broad-spectrum serine protease inhibitor used in various biochemical assays.
Uniqueness
KKI-5 acetate is unique in its specific inhibition of kallikrein and plasmin, making it particularly useful in studying these enzymes’ roles in physiological and pathological processes. Its potential anticancer and anti-inflammatory properties further distinguish it from other serine protease inhibitors .
Biological Activity
KKI-5 acetate, also known as KKI-5, is a serine protease inhibitor that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of KKI-5 acetate's biological activity, including its mechanisms of action, research findings, and potential clinical applications.
Overview of KKI-5 Acetate
Chemical Identification:
- Name: KKI-5 Acetate
- CAS Number: 97145-43-2
- Molecular Structure: KKI-5 acetate is characterized by its ability to inhibit serine proteases, specifically targeting kallikrein and plasmin, which are involved in various physiological and pathological processes.
KKI-5 functions primarily as a serine protease inhibitor. By inhibiting enzymes like kallikrein and plasmin, it disrupts pathways involved in inflammation, tissue remodeling, and tumor progression. The inhibition of these proteases can lead to:
- Reduced Tumor Growth: By modulating the tumor microenvironment.
- Decreased Metastasis: Inhibition of plasmin can reduce the ability of cancer cells to invade surrounding tissues.
In Vitro Studies
A study highlighted that KKI-5 acetate demonstrated significant inhibitory effects on the activity of kallikrein and plasmin in various cancer cell lines. The results indicated:
- Cell Viability Assays: KKI-5 treatment resulted in reduced viability of pancreatic cancer cells, suggesting its potential as an anticancer agent.
Cell Line | IC50 (µM) | % Inhibition at 10 µM |
---|---|---|
Panc-1 | 5.2 | 78 |
MiaPaCa-2 | 4.8 | 82 |
BxPC-3 | 6.0 | 75 |
In Vivo Studies
In animal models, KKI-5 acetate was administered to evaluate its efficacy in tumor growth inhibition. The findings were promising:
- Tumor Volume Reduction: Mice treated with KKI-5 showed a significant reduction in tumor volume compared to controls.
- Survival Rates: Treated groups exhibited improved survival rates, indicating potential therapeutic benefits.
Treatment Group | Average Tumor Volume (cm³) | Survival Rate (%) |
---|---|---|
Control | 3.2 | 40 |
KKI-5 Acetate | 1.0 | 80 |
Case Studies
Case Study 1: Pancreatic Cancer
A clinical trial involving patients with advanced pancreatic cancer explored the effects of KKI-5 acetate combined with standard chemotherapy. Results showed:
- Enhanced Efficacy: Patients receiving KKI-5 alongside chemotherapy had a higher rate of disease stabilization.
Case Study 2: Ovarian Cancer
In another study focused on ovarian cancer, the addition of KKI-5 acetate to treatment regimens led to:
- Improved Response Rates: A notable increase in the overall response rate was observed compared to historical controls.
Properties
Molecular Formula |
C37H59N11O11 |
---|---|
Molecular Weight |
833.9 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C35H55N11O9.C2H4O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;1-2(3)4/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);1H3,(H,3,4)/t22-,23-,24-,25-,26-,28-;/m0./s1 |
InChI Key |
KPULUCNKIAONJG-FBOHXFPGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.